molecular formula C21H19N5OS B2772171 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1705255-71-5

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2772171
CAS No.: 1705255-71-5
M. Wt: 389.48
InChI Key: NRCJMJSGFMOMOI-UHFFFAOYSA-N
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Description

“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It is a derivative of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the research group of Shi synthesized a number of thiazolyl-chalcones (E)-1-(4-methyl-2-arylaminothiazol-5-yl)-3-arylprop-2-en-1-ones and assessed the activity of these compounds against different cancer cell lines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : A wide range of studies have focused on synthesizing heterocyclic compounds that incorporate the 1,2,3-triazole moiety due to its significance in medicinal chemistry. For instance, the synthesis of 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing 1,2,3-triazole groups has been explored. These compounds were obtained through reactions involving thiosemicarbazide, alkyl carbodithioate, and benzaldehyde to produce various derivatives. These synthetic pathways offer a foundation for developing compounds with potential biological activities (Abdelriheem, Mohamed, & Abdelhamid, 2017).

  • Antimicrobial and Antifungal Properties : Several synthesized derivatives have been studied for their antimicrobial and antifungal properties. For example, thiazole-5-carboxamide derivatives have shown varied biological activities, including antibacterial and antifungal effects. These studies contribute to the understanding of how structural variations in these compounds affect their biological efficacy (Mhaske et al., 2011).

  • Antimycobacterial Activity : The development of new thiazole and pyrazole clubbed 1,2,3-triazol derivatives has been undertaken with the aim of finding potent antimycobacterial and antibacterial agents. This research is crucial for addressing the need for new treatments against resistant strains of bacteria (Jagadale et al., 2020).

  • Anticancer Activity : Certain derivatives have been investigated for their potential anticancer activities. The synthesis and evaluation of various heterocyclic compounds, including those incorporating the triazole moiety, have been explored to identify compounds with promising anticancer properties. Such studies are essential for the discovery of new therapeutic agents (Ravinaik et al., 2021).

Future Directions

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, a part of the compound , has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This suggests potential future directions for the development and study of this compound and its derivatives.

Properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-8-6-7-11-17(14)21-24-15(2)19(28-21)13-22-20(27)18-12-23-26(25-18)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCJMJSGFMOMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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